molecular formula C8H7ClO2 B1586818 5-Chloro-2-hydroxy-4-methyl-benzaldehyde CAS No. 3328-68-5

5-Chloro-2-hydroxy-4-methyl-benzaldehyde

Cat. No. B1586818
CAS RN: 3328-68-5
M. Wt: 170.59 g/mol
InChI Key: TVDVRKLTHSTZTH-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-4-methyl-benzaldehyde is a chemical compound with the molecular formula C8H7ClO2 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-hydroxy-4-methyl-benzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, a methyl group, and a formyl group .

Scientific Research Applications

Organic Synthesis

5-Chloro-2-hydroxy-4-methyl-benzaldehyde: is a versatile building block in organic synthesis. It can undergo various chemical reactions due to the presence of reactive functional groups. For instance, it can participate in Schiff base formation with primary amines, which are crucial intermediates in synthesizing pharmaceuticals and fine chemicals .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to synthesize chalcones . These are precursors for creating novel pyrazoline derivatives, which have shown promise as anti-inflammatory and anticancer agents .

Analytical Chemistry

The compound’s ability to form complexes with metals can be exploited in analytical chemistry. It can act as a ligand in colorimetric sensors for detecting metal ions, which is essential for environmental monitoring and industrial process control .

Material Science

In material science, 5-Chloro-2-hydroxy-4-methyl-benzaldehyde can be used to synthesize organic semiconductors . These materials are key components in organic light-emitting diodes (OLEDs) and solar cells, contributing to the development of renewable energy technologies .

Catalysis

This compound can be used to prepare organometallic catalysts . These catalysts are involved in important reactions like Suzuki coupling , which is widely used in the pharmaceutical industry to create complex molecules .

Flavor and Fragrance Industry

Although not a direct application of the compound , its structural similarity to vanillin (a compound used extensively in flavorings and fragrances) suggests potential use in the synthesis of novel aroma compounds .

Cosmetic Industry

The compound’s structure is related to known tyrosinase inhibitors , which are used in cosmetic products to prevent hyperpigmentation and age spots. It could serve as a lead compound for developing new skin-lightening agents .

Environmental Science

Lastly, in environmental science, 5-Chloro-2-hydroxy-4-methyl-benzaldehyde could be used in the synthesis of dyes and pigments that are more environmentally friendly. These compounds can degrade more easily, reducing their impact on ecosystems .

Mechanism of Action

properties

IUPAC Name

5-chloro-2-hydroxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDVRKLTHSTZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370915
Record name 5-Chloro-2-hydroxy-4-methyl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydroxy-4-methylbenzaldehyde

CAS RN

3328-68-5
Record name 5-Chloro-2-hydroxy-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3328-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-hydroxy-4-methyl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-hydroxy-4-methyl-benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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